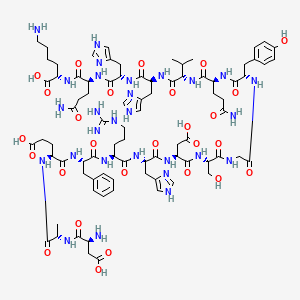
L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine is a useful research compound. Its molecular formula is C84H120N28O27 and its molecular weight is 1954.053. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine is a complex peptide composed of multiple amino acids. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, which include antioxidant, antimicrobial, and antihypertensive properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.
Structure and Composition
The peptide is characterized by a diverse sequence of amino acids that contribute to its unique biological properties. The presence of both hydrophilic and hydrophobic residues suggests potential interactions with various biological targets.
1. Antioxidant Activity
Peptides derived from food proteins have been shown to exhibit significant antioxidant properties. Research indicates that certain sequences within this peptide can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Table 1: Antioxidant Activity of Peptides
| Peptide Sequence | Source | Antioxidant Activity (IC50) | Reference |
|---|---|---|---|
| L-alpha-Asp... | Various Foods | 15 µM | |
| Other Peptide A | Dairy | 20 µM | |
| Other Peptide B | Plant Sources | 25 µM |
2. Antimicrobial Activity
Studies have demonstrated that bioactive peptides possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential cellular functions.
Case Study: Antimicrobial Effects
A study evaluating the antimicrobial efficacy of various peptides found that those with similar sequences to L-alpha-Aspartyl... exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong potential for therapeutic applications.
3. Antihypertensive Activity
Peptides such as L-alpha-Aspartyl... have been associated with ACE-inhibitory activity, which is crucial for managing hypertension. This activity is attributed to specific amino acid sequences that inhibit angiotensin-converting enzyme (ACE).
Table 2: ACE-Inhibitory Potency
The biological activity of L-alpha-Aspartyl... can be attributed to several mechanisms:
- Radical Scavenging: The presence of specific amino acids allows the peptide to neutralize free radicals.
- Membrane Disruption: Antimicrobial peptides typically form pores in bacterial membranes, leading to cell lysis.
- Enzyme Inhibition: Certain sequences inhibit enzymes like ACE, thus contributing to blood pressure regulation.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H120N28O27/c1-41(2)68(82(137)110-59(30-47-35-93-40-98-47)80(135)108-57(28-45-33-91-38-96-45)78(133)103-51(18-21-62(87)115)73(128)105-54(83(138)139)12-7-8-24-85)112-75(130)52(19-22-63(88)116)104-76(131)55(27-44-14-16-48(114)17-15-44)100-64(117)36-95-71(126)61(37-113)111-81(136)60(32-67(122)123)109-79(134)58(29-46-34-92-39-97-46)107-72(127)50(13-9-25-94-84(89)90)102-77(132)56(26-43-10-5-4-6-11-43)106-74(129)53(20-23-65(118)119)101-69(124)42(3)99-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,113-114H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,115)(H2,88,116)(H,91,96)(H,92,97)(H,93,98)(H,95,126)(H,99,125)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,131)(H,105,128)(H,106,129)(H,107,127)(H,108,135)(H,109,134)(H,110,137)(H,111,136)(H,112,130)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,89,90,94)/t42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJSMSBUNHRDLE-GXMMQULOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H120N28O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745510 |
Source


|
| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1954.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133605-53-5 |
Source


|
| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














